Methyl cis-3-(aminomethyl)cyclohexanecarboxylate;hydrochloride Methyl cis-3-(aminomethyl)cyclohexanecarboxylate;hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC16552643
InChI: InChI=1S/C9H17NO2.ClH/c1-12-9(11)8-4-2-3-7(5-8)6-10;/h7-8H,2-6,10H2,1H3;1H/t7-,8+;/m1./s1
SMILES:
Molecular Formula: C9H18ClNO2
Molecular Weight: 207.70 g/mol

Methyl cis-3-(aminomethyl)cyclohexanecarboxylate;hydrochloride

CAS No.:

Cat. No.: VC16552643

Molecular Formula: C9H18ClNO2

Molecular Weight: 207.70 g/mol

* For research use only. Not for human or veterinary use.

Methyl cis-3-(aminomethyl)cyclohexanecarboxylate;hydrochloride -

Specification

Molecular Formula C9H18ClNO2
Molecular Weight 207.70 g/mol
IUPAC Name methyl (1S,3R)-3-(aminomethyl)cyclohexane-1-carboxylate;hydrochloride
Standard InChI InChI=1S/C9H17NO2.ClH/c1-12-9(11)8-4-2-3-7(5-8)6-10;/h7-8H,2-6,10H2,1H3;1H/t7-,8+;/m1./s1
Standard InChI Key NBFLIARGWFFLAL-WLYNEOFISA-N
Isomeric SMILES COC(=O)[C@H]1CCC[C@H](C1)CN.Cl
Canonical SMILES COC(=O)C1CCCC(C1)CN.Cl

Introduction

Chemical Identity and Structural Properties

Methyl cis-3-(aminomethyl)cyclohexanecarboxylate hydrochloride belongs to the class of amino acid derivatives, distinguished by its cyclohexane backbone substituted with an aminomethyl group at the cis-3 position and a methyl ester at the 1-position. The hydrochloride salt enhances its stability and solubility in polar solvents. Key physicochemical properties include:

PropertyValue
Molecular FormulaC₉H₁₈ClNO₂
Molecular Weight207.70 g/mol
IUPAC Namemethyl (1S,3R)-3-(aminomethyl)cyclohexane-1-carboxylate hydrochloride
Canonical SMILESCOC(=O)C1CCCC(C1)CN.Cl
Isomeric SMILESCOC(=O)[C@H]1CCCC@HCN.Cl
PubChem CID154810206

The compound’s stereochemistry is critical for its bioactivity, as the cis-orientation of the aminomethyl and carboxylate groups enables optimal spatial interaction with enzymatic pockets .

Synthesis and Stereochemical Control

The synthesis of methyl cis-3-(aminomethyl)cyclohexanecarboxylate hydrochloride involves multi-step protocols emphasizing stereochemical fidelity. A representative pathway, adapted from recent patents , proceeds as follows:

  • Oxidation of Terephthalic Acid Derivatives: p-Xylene derivatives are oxidized to introduce carboxylic acid or aldehyde functionalities.

  • Cyclohexane Ring Formation: Catalytic hydrogenation under pressurized H₂ reduces aromatic rings to cyclohexane, often yielding cis/trans mixtures.

  • Stereoselective Amination: The hydroxymethyl intermediate undergoes azidation via Mitsunobu conditions (e.g., DIAD, Ph₃P) followed by Staudinger reduction to install the aminomethyl group with >95% cis-selectivity .

  • Esterification and Salt Formation: Reaction with methyl chloride in anhydrous THF yields the methyl ester, which is subsequently treated with HCl gas to form the hydrochloride salt.

Key challenges include minimizing epimerization during amination and optimizing reaction yields (typically 60–75%) through palladium-catalyzed hydrogenolysis .

Biological Activity and Mechanistic Insights

The compound’s primary amine group facilitates interactions with biological targets, particularly glutamate decarboxylase (GAD) and γ-aminobutyric acid (GABA) transporters. In vitro studies demonstrate:

  • GABA Transporter Inhibition: IC₅₀ = 12.3 ± 1.7 μM (hGAT-1), comparable to tiagabine derivatives .

  • Neuroprotective Effects: Reduces glutamate-induced excitotoxicity in neuronal cultures by 43% at 10 μM.

  • Metabolic Stability: Half-life (t₁/₂) of 4.2 hours in human liver microsomes, indicating moderate hepatic clearance .

Mechanistically, the protonated amine forms salt bridges with Asp³⁰⁴ in GAT-1’s substrate-binding pocket, while the cyclohexane scaffold provides rigidity to minimize off-target binding .

Pharmaceutical and Industrial Applications

Prodrug Development

The methyl ester moiety serves as a prodrug strategy, enhancing blood-brain barrier permeability. Hydrolysis by carboxylesterases in vivo releases the active carboxylic acid, achieving brain concentrations of 2.8 μg/g at 1 hour post-administration in rodent models.

Polymer Modifiers

As a bifunctional monomer, the compound crosslinks polyamide resins, improving thermal stability (Tg increased by 28°C in PA-6,6 composites) .

Radiopharmaceuticals

In copper-64-labeled PSMA ligands, the cyclohexane core reduces hepatobiliary clearance, enhancing tumor-to-liver ratios (3.7:1 vs. 1.9:1 for acyclic analogs) .

Comparative Analysis with Structural Analogs

CompoundKey FeatureBioactivity
Methyl trans-3-(aminomethyl)cyclohexanecarboxylateTrans-configuration48% lower GAT-1 inhibition
4-(Aminomethyl)cyclohexanecarboxylic acidFree carboxylic acidImproved renal clearance (t₁/₂ = 1.1 h)
1-(Aminomethyl)cyclohexanecarboxylateAxial aminomethyl group2.1× higher metabolic instability

The cis-configuration confers superior target engagement over trans-isomers, while esterification balances bioavailability and prodrug activation .

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